Shornephine A

Description

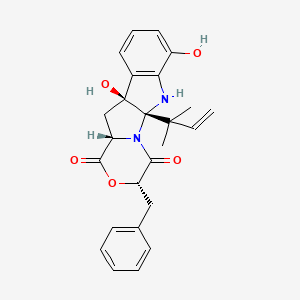

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C25H26N2O5 |

|---|---|

Molecular Weight |

434.5 g/mol |

IUPAC Name |

(1R,4S,7S,9S)-4-benzyl-9,14-dihydroxy-1-(2-methylbut-3-en-2-yl)-5-oxa-2,16-diazatetracyclo[7.7.0.02,7.010,15]hexadeca-10(15),11,13-triene-3,6-dione |

InChI |

InChI=1S/C25H26N2O5/c1-4-23(2,3)25-24(31,16-11-8-12-18(28)20(16)26-25)14-17-22(30)32-19(21(29)27(17)25)13-15-9-6-5-7-10-15/h4-12,17,19,26,28,31H,1,13-14H2,2-3H3/t17-,19-,24-,25+/m0/s1 |

InChI Key |

VMKCIRAJEVFSFR-LQTXRJQHSA-N |

Isomeric SMILES |

CC(C)(C=C)[C@]12[C@](C[C@@H]3N1C(=O)[C@@H](OC3=O)CC4=CC=CC=C4)(C5=C(N2)C(=CC=C5)O)O |

Canonical SMILES |

CC(C)(C=C)C12C(CC3N1C(=O)C(OC3=O)CC4=CC=CC=C4)(C5=C(N2)C(=CC=C5)O)O |

Synonyms |

shornephine A |

Origin of Product |

United States |

Natural Occurrence and Biogeographical Distribution

Fungal Source Organisms

The primary producers of Shornephine A are species of the fungus Aspergillus. The initial isolation of this compound was from an Australian marine-derived fungus identified as Aspergillus sp. (strain CMB-M081F) . acs.orgnih.govnpatlas.org This strain was responsible for producing not only this compound but also several biosynthetically related diketopiperazines (DKPs). nih.govnih.gov

Subsequent research has identified other Aspergillus species capable of producing this compound or its derivatives. For instance, Aspergillus alabamensis (strain EN-547) , an endophytic fungus, was found to produce this compound along with its derivatives, 4-epi-seco-shornephine A methyl ester and 4-epi-seco-shornephine A carboxylic acid. rsc.orgmdpi.com Another species, Aspergillus terreus , has also been noted in the context of Shornephine-related compounds. researchgate.net

| Fungal Source Organism | Strain ID | Compound(s) Produced | Reference |

| Aspergillus sp. | CMB-M081F | This compound, 15b-β-hydroxy-5-N-acetyladreemin, 5-N-acetyladreemin, 15b-β-methoxy-5-N-acetyladreemin | acs.orgnih.gov |

| Aspergillus alabamensis | EN-547 | This compound, 4-epi-seco-shornephine A methyl ester, 4-epi-seco-shornephine A carboxylic acid | rsc.orgmdpi.com |

| Aspergillus terreus | CXX-158-20 | Cytotoxic shornephines and asterresins | researchgate.net |

Marine Environmental Niches of Producer Organisms

The fungal species that produce this compound inhabit specific and diverse marine environmental niches, highlighting the unique conditions that may foster its biosynthesis.

Marine Sediments: The original producing strain, Aspergillus sp. CMB-M081F, was isolated from marine sediment collected in 2007. nih.gov The specific location was an intertidal zone near Shorncliffe, Queensland, Australia , at a depth of approximately 1 meter. nih.gov Marine sediments are known to be a rich reservoir of microbial diversity, including fungi that produce novel secondary metabolites. mdpi.com

Endophytic Fungi from Marine Algae: The Aspergillus alabamensis strain EN-547 was isolated as an endophyte from the fresh inner tissue of the marine red alga Ceramium japonicum . rsc.orgmdpi.com Endophytic fungi live symbiotically within the tissues of plants (in this case, algae) and are a recognized source of unique natural products. mdpi.com

Hydrothermal Vents: Research has also pointed to the isolation of Aspergillus terreus CXX-158-20, a producer of related cytotoxic shornephines, from a hydrothermal vent environment. researchgate.net This extreme environment, characterized by high temperatures and unique chemical compositions, hosts microorganisms with distinct metabolic capabilities.

| Environmental Niche | Description | Associated Fungus | Geographic Location | Reference |

| Intertidal Marine Sediment | Sediment collected at a depth of 1 meter in an intertidal zone. | Aspergillus sp. (CMB-M081F) | Shorncliffe, Queensland, Australia | nih.gov |

| Endophyte of Marine Algae | Fungus living within the inner tissue of a marine red alga. | Aspergillus alabamensis EN-547 | Isolated from Ceramium japonicum | rsc.orgmdpi.com |

| Hydrothermal Vent | Associated with a deep-sea hydrothermal vent. | Aspergillus terreus CXX-158-20 | Not specified | researchgate.net |

Microbial Cultivation Strategies for Secondary Metabolite Production

The production of this compound via microbial fermentation presents certain challenges. The producing organism, Aspergillus sp. CMB-M081F, was observed to be a particularly slow producer of secondary metabolites under laboratory conditions. nih.gov

Initial analyses of ethyl acetate (B1210297) (EtOAc) extracts from 2-week agar (B569324) plate cultivations of the fungus failed to detect any secondary metabolites. It was only after an extended cultivation period of five weeks that HPLC-DAD-ESIMS analysis revealed the presence of peaks corresponding to this compound and its related compounds. nih.gov This indicates that the biosynthetic pathways for these metabolites may require prolonged incubation times or specific nutritional triggers that are met during later stages of fungal growth on the specified medium. The exact cultivation media and parameters are crucial for optimizing the yield of such rare compounds. nih.gov

Biosynthesis and Metabolic Pathways

Proposed Biosynthetic Origins and Precursors

The biosynthesis of Shornephine A, a member of the diketomorpholine (DKM) class of fungal metabolites, is proposed to originate from fundamental amino acid building blocks. nih.govacs.org Detailed biosynthetic studies on the closely related DKM, acu-dioxomorpholine, produced by the fungus Aspergillus aculeatus, have provided significant insights into the likely precursors for this family of compounds. nih.gov The core scaffold is assembled from one molecule of L-tryptophan and one molecule of an α-hydroxy acid. nih.govresearchgate.net

Stable isotope labeling experiments have demonstrated that the α-hydroxy acid portion, specifically phenyllactate, is derived from L-phenylalanine. nih.gov The biosynthetic route involves the initial transamination of phenylalanine to form phenylpyruvate, a reaction associated with the loss of the α-proton and nitrogen atom. nih.gov Subsequently, this keto acid is reduced to the corresponding α-hydroxy acid, phenyllactate. nih.gov This pathway, while known in some bacteria and yeasts, has not been commonly observed in fungi. nih.gov

Therefore, the primary precursors for the diketomorpholine core, analogous to that of this compound, are L-tryptophan and L-phenylalanine, with the latter undergoing enzymatic modification before incorporation.

Table 1: Proposed Precursors for the Diketomorpholine Core

| Precursor | Intermediate | Incorporated Unit |

|---|---|---|

| L-Phenylalanine | Phenylpyruvate | Phenyllactate |

| L-Tryptophan | - | Tryptophan |

This table summarizes the initial building blocks and the key intermediate involved in the formation of the diketomorpholine scaffold found in compounds like this compound.

Elucidation of Enzymatic Transformations in Diketomorpholine Biogenesis

The assembly of the diketomorpholine ring is a sophisticated process orchestrated by a dedicated biosynthetic gene cluster (BGC). The first complete DKM biosynthetic pathway was identified for acu-dioxomorpholine, and it serves as a blueprint for understanding this compound's formation. nih.govresearchgate.net This BGC typically contains genes for a nonribosomal peptide synthetase (NRPS), a reductase, and a prenyltransferase. nih.gov

The key enzymatic transformations are as follows:

α-Hydroxy Acid Formation: An NAD(P)H-dependent reductase (designated AdxB in the acu-dioxomorpholine pathway) catalyzes the reduction of the phenylpyruvate keto group to an alcohol, yielding phenyllactate. nih.gov

Depsipeptide Formation: A specialized NRPS (AdxA) is central to the process. It first activates the two precursors, L-tryptophan and phenyllactate. The NRPS then facilitates the dimerization of these units through the formation of an ester bond, creating a linear depsipeptide intermediate. This reaction is catalyzed by a novel type of condensation domain (designated CR) that uniquely utilizes a non-canonical arginine residue in its active site for catalysis. nih.gov

Cyclization: The final ring closure to form the six-membered diketomorpholine scaffold is catalyzed by the terminal condensation domain (CT) of the same NRPS, which releases the cyclized product. nih.gov

Tailoring Reactions: Following the formation of the core DKM structure, tailoring enzymes modify the scaffold. For instance, a reverse prenyltransferase (AdxC) can add a dimethylallyl group from dimethylallyl diphosphate (B83284) (DMAPP) to the indole (B1671886) ring of the tryptophan moiety. nih.gov This type of reverse prenylation at the C3 position is also observed in other fungal indole alkaloids like roquefortine. nih.gov

Table 2: Key Enzymes in Diketomorpholine Biosynthesis

| Enzyme | Gene (example) | Function |

|---|---|---|

| Phenylpyruvate Reductase | adxB | Reduction of phenylpyruvate to phenyllactate |

| Nonribosomal Peptide Synthetase (NRPS) | adxA | Dimerization of precursors and cyclization to form the DKM ring |

| Reverse Prenyltransferase | adxC | Addition of a prenyl group to the indole moiety |

This table outlines the primary enzymes and their roles as elucidated from the study of the acu-dioxomorpholine biosynthetic gene cluster.

Inter-Kingdom Chemical Communication Modulating Biosynthesis (e.g., Nitric Oxide Mediation)

The production of secondary metabolites in fungi is often not a solitary process but is influenced by complex interactions with other microorganisms in their environment. frontiersin.org This "inter-kingdom chemical communication" can involve signaling molecules that trigger "silent" biosynthetic gene clusters, leading to the production of compounds not observed in pure laboratory cultures. nih.gov

Nitric oxide (NO) is a highly reactive, gaseous signaling molecule known to play multifaceted roles in fungal biology, including the regulation of development, stress responses, and secondary metabolism. nih.govnih.gov Fungi can synthesize NO endogenously through pathways involving NO synthase (NOS)-like enzymes or by the reduction of nitrate (B79036) and nitrite. nih.govfrontiersin.org

Crucially, NO signaling can be a key component of bacterial-fungal interactions. There is evidence that chemical signals from bacteria can induce NO production in fungi, which in turn modulates fungal gene expression and metabolism. nih.gov For example, the production of certain metabolites by Streptomyces species was found to be dependent on co-culture with an Aspergillus species or the external addition of NO. nih.gov This suggests a mechanism where bacteria can chemically trigger an NO burst in a fungus, activating specific biosynthetic pathways. nih.gov While a direct link between NO signaling and the biosynthesis of this compound has not been explicitly demonstrated, this established mechanism of inter-kingdom communication represents a plausible regulatory strategy controlling its production in its native ecological niche.

Comparative Biosynthetic Analyses with Related Natural Products

The biosynthesis of this compound can be understood more clearly by comparing it with the formation of other structurally or biosynthetically related natural products.

Other Diketomorpholines (DKMs): this compound belongs to a rare class of natural products that includes javanicunine, mollenine, and the acu-dioxomorpholines. nih.govscispace.com The common biosynthetic theme is the NRPS-mediated condensation of an amino acid with an α-hydroxy acid. researchgate.net The discovery of the acu-dioxomorpholine pathway, which uses tryptophan and phenyllactate, provides the primary model for this entire class. nih.gov

Diketopiperazines (DKPs): DKMs are closely related to the much larger and more common family of diketopiperazines (DKPs). acs.org DKPs are also typically products of NRPSs but are formed from the condensation of two α-amino acids, rather than an amino acid and an α-hydroxy acid. acs.org this compound was co-isolated from an Aspergillus species with several biosynthetically related DKPs, such as 5-N-acetyladreemin, highlighting their shared metabolic origin within the host fungus. nih.govacs.org

Prenylated Indole Alkaloids: The prenyl moiety on this compound invites comparison with a wide array of other prenylated indole alkaloids, such as notoamide C and paraherquamide. acs.org The reverse prenylation at the indole C2 (or C3) position is a common tailoring step in fungal alkaloid biosynthesis. nih.govscispace.com The prenyltransferase AdxC, involved in DKM biogenesis, shares significant sequence identity with RoqD, the reverse prenyltransferase from the biosynthesis of the DKP roquefortine C, indicating a shared evolutionary origin for this type of enzymatic machinery. nih.gov

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| 5-N-acetyladreemin |

| Acu-dioxomorpholine |

| Javanicunine |

| Mollenine |

| Notoamide C |

| Paraherquamide |

| Phenylalanine |

| Phenyllactate |

| Phenylpyruvate |

| Roquefortine C |

| This compound |

Chemical Reactivity and Scaffold Stability

Investigation of Acid-Mediated Methanolysis and Degradation Products

Research has shown that Shornephine A (designated as compound 1 ) is susceptible to acid-mediated degradation. nih.govacs.org When exposed to methanol (B129727) (MeOH), even without the addition of an external acid catalyst, this compound undergoes a facile methanolysis reaction. nih.govnih.govresearchgate.net This process is described as an "auto" acid-mediated reaction, suggesting that a part of the molecule itself, specifically the C-9 phenol (B47542) group, may catalyze the transformation. nih.govacs.org

The primary degradation product identified from this reaction is seco-shornephine A methyl ester (1a ). nih.govacs.org This transformation was observed when solutions of this compound in methanol were stirred at room temperature, with analyses conducted at intervals of 30 minutes, 8 hours, and 24 hours. acs.org The formation of 1a involves the opening of the diketomorpholine ring. nih.gov Interestingly, while this compound itself is N-alkylated and stable against direct solvolysis to what would be product 1c , its seco-form is not and readily converts to the methyl ester 1a . nih.govacs.org

| Reactant | Reaction Condition | Major Degradation Product | Reference |

|---|---|---|---|

| This compound (1) | Methanol (MeOH), room temperature | seco-Shornephine A methyl ester (1a) | nih.govacs.org |

Mechanistic Insights into Diketomorpholine Scaffold Transformations

The mechanism proposed for the acid-mediated methanolysis of this compound (1 ) to seco-shornephine A methyl ester (1a ) is a multi-step process. nih.govacs.org It is hypothesized to begin with an auto-catalyzed dehydration reaction, facilitated by the C-9 phenol group on the molecule. nih.gov

The proposed steps are as follows:

Acid-Catalyzed Dehydration : The process is initiated by an acid-catalyzed dehydration at the C-4 position, leading to the formation of a C-4 carbocation intermediate. nih.govacs.org

1,2-Sigmatropic Rearrangement : This reactive carbocation then undergoes a 1,2-sigmatropic rearrangement. nih.govacs.org

Formation of an Unstable Intermediate : The rearrangement, followed by the addition of a water molecule, yields seco-shornephine A (1b ). nih.govacs.org

Rapid Solvolysis : This seco-shornephine A (1b ) intermediate is believed to be highly unstable under solvolytic conditions. nih.govacs.org Researchers failed to detect 1b , suggesting it rapidly transforms into the more stable methyl ester, 1a , in the presence of methanol. nih.govacs.org

Notably, direct solvolysis of this compound to produce the hypothetical product 1c was not observed, indicating a specific pathway is favored over the simple opening of the lactone ring by methanol. nih.govacs.org

Strategies for Enhancing Chemical Stability (e.g., N-alkylation)

The inherent instability of the diketomorpholine (DKM) scaffold under certain conditions has prompted investigations into strategies to enhance its chemical robustness. nih.govresearchgate.net One effective strategy that has been demonstrated is N-alkylation. nih.govnih.gov

It was observed that while the non-N-alkylated seco-form of this compound (1b ) is very unstable, this compound (1 ) itself, which is N-alkylated, shows stability to direct solvolysis. nih.govacs.org This led to the hypothesis that N-alkylation could stabilize the otherwise acid-labile and solvolytically unstable DKM scaffold. nih.govnih.gov

To test this, a series of synthetic DKMs were prepared. nih.govacs.org

Unstabilized DKMs : Synthetic DKMs without N-alkylation (compounds 17–24 ) were exposed to methanol. They underwent rapid methanolysis, with a half-life of less than 10 minutes. nih.govacs.org

Stabilized DKMs : In contrast, the N-methylated analogues (compounds 25 and 26 ) proved to be highly stable, showing no degradation even after 48 hours of exposure to methanol. nih.govacs.org

| Compound Type | Example Compounds | Observation in Methanol | Stability | Reference |

|---|---|---|---|---|

| Non-N-alkylated DKMs | 17-24 | Rapid methanolysis (t1/2 < 10 min) | Unstable | nih.govacs.org |

| N-methylated DKMs | 25, 26 | No degradation after 48 hours | Stable | nih.govacs.org |

Derivatives, Analogs, and Synthetic Chemistry

Characterization of Naturally Occurring Shornephine Derivatives

Chemical investigations of marine-derived fungi have led to the isolation and characterization of several naturally occurring compounds structurally related to Shornephine A. These derivatives provide insight into the biosynthetic pathways and chemical diversity of this family of molecules.

seco-Shornephine A methyl ester: Initially isolated alongside this compound from an Australian marine sediment-derived Aspergillus sp. (CMB-M081F), seco-Shornephine A methyl ester was later determined to be an artifact formed through the facile acid-mediated methanolysis of the parent compound, this compound. nih.govnih.govacs.org This transformation highlighted the inherent instability of the diketomorpholine ring. nih.gov The structure of this tricyclic derivative was elucidated through detailed spectroscopic analysis, including HRMS and NMR. nih.gov

4-epi-seco-Shornephine A Variants: From the marine algal-derived endophytic fungus Aspergillus alabamensis EN-547, two new diketomorpholine derivatives were isolated: 4-epi-seco-shornephine A methyl ester and 4-epi-seco-shornephine A carboxylic acid. researchgate.netnih.gov Their planar structures were found to be identical to seco-shornephine A methyl ester, but stereochemical analysis revealed a different configuration at the C-4 position. nih.gov The absolute configuration of 4-epi-seco-shornephine A methyl ester was unambiguously confirmed as 2S, 4R, and 2′S through single-crystal X-ray diffraction analysis. nih.govmdpi.com

Shornephine B, C, and D: A culture of the hydrothermal vent-associated fungus Aspergillus terreus CXX-158-20 yielded a collection of new Shornephine-related compounds. researchgate.net These include Shornephine B, an undescribed diketomorpholine, and Shornephine C, a DKM derivative. The investigation also led to the discovery of seco-shornephine B methyl ester. Most notably, Shornephine D was identified, possessing a novel and previously unreported 5/7/8 tricyclic heterocyclic skeleton. The structures of these complex alkaloids were determined using a combination of NMR, mass spectrometry, and computational calculations. researchgate.net

| Compound Name | Source Organism | Molecular Formula | Key Characterization Data |

|---|---|---|---|

| This compound | Aspergillus sp. (CMB-M081F) | C25H26N2O5 | [α]D22 +22; HRMS(ESI-TOF) m/z [M + Na]+ 457.1731. nih.govacs.org |

| seco-Shornephine A methyl ester | Aspergillus sp. (CMB-M081F) (as methanolysis product) | C26H30N2O6 | [α]D23 −73; HRMS(ESI-TOF) m/z [M + Na]+ 489.2015. nih.gov |

| 4-epi-seco-Shornephine A methyl ester | Aspergillus alabamensis EN-547 | C26H30N2O6 | [α]D25 −47.5; HRESIMS m/z [M + H]+ 467.2177. nih.gov |

| 4-epi-seco-Shornephine A carboxylic acid | Aspergillus alabamensis EN-547 | C25H28N2O6 | [α]D25 −61.8; HRESIMS m/z [M + H]+ 453.2018. nih.gov |

| Shornephine B | Aspergillus terreus CXX-158-20 | Not specified in results | Undescribed diketomorpholine. researchgate.net |

| Shornephine C | Aspergillus terreus CXX-158-20 | Not specified in results | Undescribed diketomorpholine derivative. researchgate.net |

| Shornephine D | Aspergillus terreus CXX-158-20 | Not specified in results | Unprecedented 5/7/8 tricyclic heterocyclic skeleton. researchgate.net |

| seco-Shornephine B methyl ester | Aspergillus terreus CXX-158-20 | Not specified in results | Undescribed diketomorpholine derivative. researchgate.net |

Chemoenzymatic Approaches to Diketomorpholine Analog Synthesis

Chemoenzymatic synthesis offers a powerful strategy for creating complex molecules like diketomorpholine analogs with high stereoselectivity under mild conditions. One described method for synthesizing 2,5-diketomorpholine derivatives involves a two-step process. researchgate.net It begins with the penicillin acylase-catalyzed formation of an N-(hydroxyacyl)-amino acid derivative, which is then cyclized after carboxyl group activation. researchgate.net

More broadly, enzymatic strategies developed for the structurally related diketopiperazines (DKPs) are highly relevant. The substrate-permissive C2 reverse prenyltransferase, NotF, has been identified and characterized for its ability to selectively prenylate a wide range of tryptophanyl DKPs. nih.govscispace.com This enzyme exhibits high promiscuity, tolerating bulky and polar side chains, which makes it a valuable biocatalytic tool for generating diverse prenylated alkaloids. nih.gov

Design and Chemical Synthesis of Novel Diketomorpholine Frameworks

The diketomorpholine scaffold is rare among natural products, and its synthesis presents unique challenges, partly due to its instability. nih.gov To overcome these limitations and create diverse compound libraries, various synthetic methods have been developed.

Solid-phase synthesis has emerged as a key strategy for producing libraries of diverse diketomorpholine derivatives. google.com These methods often employ multicomponent reactions to build intermediate compounds on a solid support, followed by a cyclization step that concurrently forms the desired diketomorpholine ring and cleaves the molecule from the support. google.com This approach is amenable to combinatorial chemistry, allowing for the rapid generation of numerous analogs. google.com

Another innovative approach involves the design and synthesis of related heterocyclic scaffolds, such as aza-diketomorpholines. A stereoconservative three-step synthesis has been developed to access the 1,2,4-oxadiazine-3,6-dione platform, considered an aza-DKM. researchgate.net This methodology has been successfully applied to produce enantiopure aza-analogs of diketomorpholine natural products, and their structural features have been compared to traditional DKM and DKP structures via X-ray crystallography. researchgate.net

Strategic Chemical Transformations for Analog Generation

Strategic chemical transformations are crucial for generating analogs and probing the chemical properties of the diketomorpholine core. The most prominent transformation observed for this compound is its facile solvolysis. Under mild acidic conditions in methanol (B129727), this compound readily undergoes ring-opening to form seco-Shornephine A methyl ester. nih.govnih.gov This reaction underscores the inherent lability of the DKM scaffold.

To counteract this instability, a key strategic transformation is N-alkylation. Research has demonstrated that alkylating the nitrogen atom within the DKM ring can stabilize the scaffold against acid-mediated solvolysis. nih.govnih.gov This finding is significant for the potential development of DKM-based compounds, as it provides a chemical handle to improve stability.

The reactivity of the DKM ring can also be leveraged for synthetic purposes. Imino acid-derived diketomorpholines have been proposed as versatile intermediates that can undergo ring cleavage upon treatment with primary amines. semanticscholar.org This reaction serves as a traceless method for generating libraries of new bioactive compounds under conditions compatible with biological assays. semanticscholar.org Additionally, chemoenzymatic methods that produce alkyne-containing DKP analogs open the door for late-stage diversification through strategic transformations like the Larock indole (B1671886) synthesis or biorthogonal click chemistry, enabling further analog generation. nih.gov

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Configuration Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy was instrumental in piecing together the complex architecture of Shornephine A. Analysis of 1D (¹H and ¹³C) and 2D NMR data, including COSY, HSQC, HMBC, and ROESY experiments, enabled the assignment of all proton and carbon signals and established the connectivity of the molecule. acs.orgnih.gov

Five isolated spin systems were identified through COSY correlations. nih.gov The assembly of the complete planar structure was achieved by analyzing a series of Heteronuclear Multiple Bond Correlation (HMBC) correlations. acs.orgnih.gov

The relative configuration of the stereocenters in this compound was determined by analyzing through-space proton interactions using Rotating-frame Overhauser Effect Spectroscopy (ROESY). nih.gov Diagnostic ROESY correlations revealed that H-2, H-2′, H-3α, the 4-OH proton, H₃-16, and H₃-17 were all situated on the same (α) face of the heterocyclic core. nih.gov This spatial arrangement was critical in defining the relative stereochemistry of the molecule. nih.gov

Table 1: ¹H (600 MHz) and ¹³C (150 MHz) NMR Data for this compound (1) in CDCl₃ acs.orgnih.gov

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

| 2 | 70.0 | 4.30, dd, 10.0, 4.5 |

| 2' | 79.4 | 4.76, d, 4.5 |

| 3 | 36.3 | 2.59, m |

| 2.44, m | ||

| 4 | 74.3 | - |

| 5a | 134.1 | - |

| 6 | 128.0 | 7.15, d, 7.5 |

| 7 | 129.2 | 7.28, t, 7.5 |

| 8 | 120.4 | 6.89, d, 7.5 |

| 9 | 154.5 | - |

| 9a | 118.0 | - |

| 10 | 170.8 | - |

| 11 | 165.7 | - |

| 12 | 123.3 | - |

| 13 | 137.9 | 5.17, t, 7.0 |

| 14 | 25.9 | 2.05, m |

| 15 | 40.1 | 2.05, m |

| 16 | 17.8 | 1.62, s |

| 17 | 25.7 | 1.57, s |

| 4-OH | - | 4.10, s |

| 9-OH | - | 8.01, s |

| NH | - | 6.35, br s |

Note: Carbon assignments were supported by HSQC and HMBC data. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Structural Characterization

High-Resolution Mass Spectrometry (HRMS) provided the exact molecular formula for this compound. uni-duesseldorf.de HRESI-TOF-MS analysis in positive ion mode showed an adduct ion [M + Na]⁺ at m/z 457.1731. acs.org This corresponded to a calculated mass of 457.1734 for the molecular formula C₂₅H₂₆N₂O₅Na⁺, confirming the elemental composition as C₂₅H₂₆N₂O₅. acs.org This formula necessitates 14 degrees of unsaturation, a finding consistent with the structure determined by NMR spectroscopy.

Chiroptical Methods (e.g., Electronic Circular Dichroism, Mosher Ester Analysis) for Absolute Configuration Determination

The absolute configuration of this compound was determined using a combination of chiroptical data and chemical derivatization, specifically Mosher ester analysis. acs.orgspringernature.com The compound exhibited a specific rotation of [α]ᴅ²² +22 (c 0.05, CHCl₃). acs.org

To unequivocally determine the stereochemistry of the phenyllactic acid-derived portion of the molecule, this compound was subjected to acid hydrolysis (6 M HCl). acs.org The resulting hydrolysate was then esterified with (R)-α-methoxy-α-(trifluoromethyl)phenylacetic acid, also known as (R)-MTPA or Mosher's acid. acs.orgspringernature.com The ¹H NMR spectrum of the resulting Mosher ester derivative was identical to that prepared from an authentic sample of (S)-phenyllactic acid. acs.org This correlation definitively established the S-configuration for the stereocenter in the phenyllactic acid residue of this compound. acs.orgnih.gov

Spectroscopic Analysis of Degradation Products and Synthetic Intermediates

The structural elucidation of this compound was significantly aided by the analysis of its methanolysis product. nih.gov Initial isolation attempts using a methanol-based HPLC system yielded a compound identified as seco-shornephine A methyl ester (1a) instead of this compound. acs.orgnih.gov

HRMS analysis of this artifact gave an [M + Na]⁺ ion corresponding to the molecular formula C₂₆H₃₀N₂O₆, indicating the addition of a methanol (B129727) molecule. nih.gov Detailed NMR analysis of seco-shornephine A methyl ester (1a) revealed the absence of the lactone methine (δH 4.76 in this compound) and the appearance of resonances for a methyl ester (δH 3.38) and a hydroxyl methine. acs.orgnih.gov This spectroscopic evidence confirmed that the diketomorpholine ring in this compound had undergone methanolysis to form the more stable, ring-opened methyl ester. acs.org The facile, acid-mediated transformation was confirmed when a pure sample of this compound was dissolved in methanol, resulting in its conversion to seco-shornephine A methyl ester. acs.orgnih.gov

A proposed mechanism for this transformation involves an auto-acid-catalyzed dehydration to form a C-4 carbocation, followed by a 1,2-sigmatropic rearrangement and subsequent nucleophilic attack by the solvent (methanol) to yield the methyl ester. nih.gov This pathway suggests the transient formation of a highly unstable intermediate, seco-shornephine A (1b), which was not detected. nih.gov

Table 2: ¹H (600 MHz) and ¹³C (150 MHz) NMR Data for seco-Shornephine A Methyl Ester (1a) in DMSO-d₆ acs.orgnih.gov

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

| 2 | 54.8 | 4.30, d, 9.0 |

| 2' | 72.5 | 4.85, d, 5.0 |

| 3 | 36.5 | 2.80, m |

| 2.65, m | ||

| 4 | 74.0 | - |

| 5a | 134.5 | - |

| 6 | 128.3 | 7.10, d, 7.5 |

| 7 | 128.8 | 7.20, t, 7.5 |

| 8 | 119.5 | 6.80, d, 7.5 |

| 9 | 155.0 | - |

| 9a | 117.5 | - |

| 10 | 179.7 | - |

| 11 | 172.5 | - |

| 12 | 123.0 | - |

| 13 | 137.0 | 5.10, t, 7.0 |

| 14 | 25.5 | 2.00, m |

| 15 | 39.5 | 2.00, m |

| 16 | 17.7 | 1.60, s |

| 17 | 25.6 | 1.55, s |

| OMe | 51.5 | 3.38, s |

| 2'-OH | - | 5.50, d, 5.0 |

| 4-OH | - | 10.20, s |

| 9-OH | - | 9.50, s |

| NH | - | 8.50, d, 9.0 |

Note: Carbon assignments were supported by HSQC and HMBC data. nih.gov

Biological Activities and Molecular Mechanisms

Modulation of P-glycoprotein-Mediated Drug Efflux

P-glycoprotein (P-gp) is a well-characterized ATP-binding cassette (ABC) transporter that functions as an efflux pump, actively removing a wide range of substances, including many chemotherapeutic drugs, from cells. acs.orgnih.gov This action can lead to reduced intracellular drug concentrations, a key mechanism behind the development of multidrug resistance (MDR) in cancer cells. acs.orgnih.govmdpi.com The inhibition of P-gp is a significant therapeutic strategy to reverse MDR. nih.gov

The P-glycoprotein inhibitory properties of Shornephine A have been evaluated using multidrug-resistant human cancer cell lines. nih.govnih.gov Research demonstrated that this compound is a noncytotoxic inhibitor of P-gp-mediated drug efflux. nih.govnih.govacs.org

In a key study, the activity of this compound was assessed in P-gp overexpressing human colon cancer (SW620 Ad300) cells. acs.org The evaluation was performed using a Calcein AM assay. acs.org In this method, the non-fluorescent Calcein AM, a P-gp substrate, diffuses into cells and is hydrolyzed into the fluorescent dye calcein. acs.org In cells with functional P-gp, Calcein AM is effluxed before it can be hydrolyzed, resulting in low intracellular fluorescence. acs.org The presence of a P-gp inhibitor like this compound blocks this efflux, allowing Calcein AM to be converted to calcein, thus increasing intracellular fluorescence. acs.org At a concentration of 20 μM, this compound was shown to inhibit P-gp-mediated drug efflux in these multidrug-resistant cells. nih.govacs.orgnih.gov Importantly, the compound itself was not cytotoxic to the human colon cancer cell lines (SW620 and SW620 Ad300) at concentrations up to 30 μM. acs.org

| Compound | Cellular Model | Assay Method | Concentration Tested | Observed Effect | Reference |

|---|---|---|---|---|---|

| This compound | SW620 Ad300 (P-gp overexpressing human colon cancer cells) | Calcein AM Assay | 20 μM | Inhibition of P-glycoprotein-mediated drug efflux | nih.govacs.orgnih.gov |

Efflux transporters like P-glycoprotein possess binding sites for a wide variety of structurally diverse compounds. nih.gov P-gp inhibitors can modulate the transporter's function through several mechanisms, such as competitive inhibition, where the inhibitor directly competes with the drug for the same binding site, or non-competitive inhibition, where it binds to a different site on the transporter. nih.gov

While studies have confirmed that this compound inhibits P-gp function, leading to the reversal of drug efflux, the precise molecular interactions with the transporter have not been fully detailed in the available literature. nih.govnih.govnih.gov It is established as an inhibitor, but whether it acts through a competitive or non-competitive mechanism requires further investigation. nih.gov The identification of this compound as a P-gp modulator highlights the potential of marine-derived natural products in circumventing multidrug resistance. nih.govnih.govresearchgate.net

Investigation in Multidrug-Resistant Cellular Models

Antimicrobial Spectrum and Specificity (excluding clinical applications)

This compound has been evaluated for its cytotoxic activity against a panel of bacteria and a fungus. The results indicate a lack of broad-spectrum antimicrobial action at the concentrations tested. acs.org

Gram-negative bacteria possess a thin peptidoglycan cell wall surrounded by an outer membrane, which can act as a barrier to many antibiotics. wikipedia.orgnih.gov this compound was tested against two common Gram-negative strains, Escherichia coli (ATCC 11775) and Pseudomonas aeruginosa (ATCC 10145). acs.org The compound did not exhibit significant cytotoxic activity against either of these strains, with an IC50 value greater than 30 μM. acs.org

Gram-positive bacteria are characterized by a thick peptidoglycan cell wall and lack an outer membrane. wikipedia.orgmedicalnewstoday.com The activity of this compound was assessed against several Gram-positive bacteria, including two strains of Staphylococcus aureus (ATCC 9144 and ATCC 25923) and two strains of Bacillus subtilis (ATCC 6633 and ATCC 6051). acs.org Similar to the results for Gram-negative bacteria, this compound was not cytotoxic, with an IC50 value greater than 30 μM for all tested strains. acs.org

The antifungal potential of this compound was evaluated against the pathogenic fungus Candida albicans (ATCC 90028). acs.org The compound was found to be non-cytotoxic, with an IC50 value exceeding 30 μM. acs.org

| Organism Type | Strain(s) Tested | Result (IC50) | Reference |

|---|---|---|---|

| Gram-Negative Bacteria | Escherichia coli (ATCC 11775) | > 30 μM | acs.org |

| Gram-Negative Bacteria | Pseudomonas aeruginosa (ATCC 10145) | > 30 μM | acs.org |

| Gram-Positive Bacteria | Staphylococcus aureus (ATCC 9144, ATCC 25923) | > 30 μM | acs.org |

| Gram-Positive Bacteria | Bacillus subtilis (ATCC 6633, ATCC 6051) | > 30 μM | acs.org |

| Fungus | Candida albicans (ATCC 90028) | > 30 μM | acs.org |

Activity against Gram-Positive Bacterial Strains

Non-Cytotoxic Profiles in In Vitro Cellular Assays

This compound has demonstrated a notable lack of cytotoxicity in a variety of in vitro screening assays against both human cancer cell lines and pathogenic microbes. nih.govacs.org In studies conducted on metabolites from the marine-derived fungus Aspergillus sp. (CMB-M081F), this compound, along with its related compounds seco-shornephine A methyl ester, 15b-β-hydroxy-5-N-acetylardeemin, and 5-N-acetylardeemin, were all found to be non-cytotoxic. nih.gov

Specifically, their cytotoxic activity was measured with an IC50 value greater than 30 μM across a panel of cell lines and microorganisms. nih.govacs.org This panel included human colon cancer cell lines (SW620 and the multidrug-resistant SW620 Ad300) and human cervical cancer cell lines (KB-3-1 and the multidrug-resistant KB-V1). nih.govacs.org Furthermore, the compounds showed no significant activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, Gram-positive bacteria including Staphylococcus aureus and Bacillus subtilis, or the fungus Candida albicans. nih.govacs.org This profile as a non-cytotoxic agent is a significant characteristic of the compound. preprints.org

Table 1: In Vitro Non-Cytotoxicity Profile of this compound

| Cell Line / Microorganism | Type | Result (IC₅₀) |

|---|---|---|

| SW620 | Human Colon Cancer | > 30 μM nih.govacs.org |

| SW620 Ad300 | Multidrug-Resistant Human Colon Cancer | > 30 μM nih.govacs.org |

| KB-3-1 | Human Cervical Cancer | > 30 μM nih.govacs.org |

| KB-V1 | Multidrug-Resistant Human Cervical Cancer | > 30 μM nih.govacs.org |

| Escherichia coli | Gram-Negative Bacteria | > 30 μM nih.govacs.org |

| Pseudomonas aeruginosa | Gram-Negative Bacteria | > 30 μM nih.govacs.org |

| Staphylococcus aureus | Gram-Positive Bacteria | > 30 μM nih.govacs.org |

| Bacillus subtilis | Gram-Positive Bacteria | > 30 μM nih.govacs.org |

| Candida albicans | Fungus | > 30 μM nih.govacs.org |

Other Observed Biological Properties of this compound and its Analogs

The most significant biological activity observed for this compound is its function as an inhibitor of P-glycoprotein (P-gp). nih.govthieme-connect.com P-glycoprotein is a well-known efflux pump that plays a crucial role in the development of multidrug resistance (MDR) in cancer cells by actively transporting chemotherapeutic agents out of the cell. nih.govpreprints.org Research has demonstrated that this compound can inhibit P-gp-mediated drug efflux in multidrug-resistant human colon cancer cells. nih.govacs.org This inhibitory activity was observed at a concentration of 20 μM. nih.govthieme-connect.com The ability to counteract multidrug resistance without being cytotoxic itself makes this compound a compound of significant scientific interest. preprints.orgnih.gov

While this compound itself has not shown direct antimicrobial properties, its structural analogs, 4-epi-seco-shornephine A methyl ester and 4-epi-seco-shornephine A carboxylic acid, have exhibited such activity. mdpi.com These analogs, isolated from the fungus Aspergillus alabamensis, demonstrated inhibitory effects against the human pathogenic bacteria Escherichia coli and Micrococcus luteus. mdpi.comrsc.org They were also active against the aquatic bacteria Edwardsiella ictaluri and Vibrio alginolyticus, with Minimum Inhibitory Concentration (MIC) values ranging from 16 to 64 µg/mL. mdpi.com

Table 2: Observed Biological Activities of this compound and Its Analogs

| Compound | Biological Activity | Target/Assay | Effective Concentration |

|---|---|---|---|

| This compound | P-glycoprotein Inhibition | Multidrug-Resistant Human Colon Cancer Cells | 20 μM nih.govthieme-connect.com |

| 4-epi-seco-shornephine A methyl ester | Antimicrobial | E. coli, M. luteus, Ed. ictaluri, V. alginolyticus | MIC: 16-64 µg/mL mdpi.com |

| 4-epi-seco-shornephine A carboxylic acid | Antimicrobial | E. coli, M. luteus, Ed. ictaluri, V. alginolyticus | MIC: 16-64 µg/mL mdpi.com |

Structure Activity Relationship Sar Studies

Correlation of Chemical Structure with P-glycoprotein Inhibitory Potency

Shornephine A has been identified as a non-cytotoxic inhibitor of P-glycoprotein (P-gp) mediated drug efflux. acs.orgresearchgate.net P-glycoprotein is a well-known ATP-binding cassette (ABC) transporter that plays a significant role in multidrug resistance (MDR) in cancer cells by actively pumping a wide range of chemotherapeutic agents out of the cell. nih.govnih.gov The ability of this compound to inhibit this transporter makes it a compound of interest in the development of agents that can reverse MDR.

Research has shown that at a concentration of 20 μM, this compound effectively inhibits P-gp-mediated drug efflux in multidrug-resistant human colon cancer cells. acs.orgresearchgate.netscispace.com This inhibitory activity is attributed to its unique diketomorpholine (DKM) scaffold. While extensive quantitative structure-activity relationship (QSAR) studies on a wide range of this compound derivatives are not yet available in the literature, the initial findings highlight the potential of this natural product as a P-gp modulator. The presence of the complex heterocyclic core is considered crucial for its interaction with the transporter. nih.gov Further studies on synthetic analogues could elucidate the specific pharmacophoric elements responsible for this inhibitory effect.

Table 1: P-glycoprotein Inhibitory Activity of this compound

| Compound | Concentration | Cell Line | Activity |

|---|

Influence of Substituent Effects (e.g., N-alkylation) on Diketomorpholine Stability and Biological Response

A significant characteristic of the diketomorpholine (DKM) scaffold is its susceptibility to solvolytic instability. acs.org this compound itself, however, is N-alkylated and found to be stable to direct solvolysis. scispace.com This observation led to a hypothesis that N-alkylation could be a key factor in stabilizing the otherwise labile DKM ring system. acs.orgresearchgate.net

To investigate this, a series of synthetic DKMs were prepared and their stability was assessed. The results demonstrated that non-N-alkylated DKMs underwent rapid methanolysis, with a half-life of less than 10 minutes. In stark contrast, the N-methylated analogues proved to be stable even after 48 hours of exposure to methanol (B129727). acs.orgscispace.com This provides strong evidence for the stabilizing effect of N-alkylation on the diketomorpholine core.

This stability has direct implications for the biological response. The unstable DKM, upon methanolysis, transforms into its seco-form, seco-shornephine A methyl ester, which is an artifact of the isolation process. acs.orgscispace.com The stability of the DKM ring in this compound, conferred by N-alkylation, is therefore essential for its observed P-glycoprotein inhibitory activity. This finding is crucial for the design of future P-gp inhibitors based on the diketomorpholine scaffold, as it underscores the necessity of incorporating features that ensure the structural integrity of the heterocyclic system. acs.org

Table 2: Stability of Diketomorpholine (DKM) Analogues in Methanol

| Compound Type | N-substitution | Stability in MeOH |

|---|---|---|

| Synthetic DKMs (17-24) | None | Rapid methanolysis (t1/2 < 10 min) acs.orgscispace.com |

| N-methylated DKMs (25-26) | Methyl | Stable after 48 h acs.orgscispace.com |

| This compound (1) | Alkylated | Stable to direct solvolysis scispace.com |

SAR Analysis of Shornephine Derivatives in Antimicrobial Contexts

The investigation into the antimicrobial properties of this compound and its direct derivatives is currently limited. However, studies on closely related diketomorpholine compounds have provided some initial insights. The antimicrobial activities of two new seco-shornephine A derivatives, 4-epi-seco-shornephine A methyl ester and 4-epi-seco-shornephine A carboxylic acid, were evaluated, though detailed results of their activity spectrum are not widely reported. mdpi.com

In a broader context, other studies on novel diketomorpholine natural products have been conducted. For instance, three previously undescribed diketomorpholine compounds, when tested in a suite of biological assays including antimicrobial tests, did not exhibit significant activity. scispace.com This suggests that the antimicrobial potential of the diketomorpholine scaffold may be highly dependent on the specific substitution pattern.

While direct SAR studies on a series of this compound derivatives against various microbial strains are lacking in the current literature, the broader class of indole (B1671886) alkaloids, which includes diketopiperazines structurally related to shornephines, has shown a range of antimicrobial activities. mdpi.comoncodesign-services.com This indicates that further exploration of synthetic this compound analogues could yet uncover antimicrobial potential.

Computational and Chemoinformatic Approaches to SAR Modeling

To date, a review of the available scientific literature indicates that no specific computational or chemoinformatic studies have been published focusing on the structure-activity relationship (SAR) modeling of this compound. While computational methods such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and pharmacophore mapping are powerful tools for elucidating the SAR of bioactive compounds, these approaches have not yet been applied to this compound and its derivatives in the context of their P-glycoprotein inhibitory or potential antimicrobial activities. spirochem.comdovepress.com

The development of such computational models would be highly beneficial for rationally designing novel this compound analogues with enhanced potency and optimized pharmacokinetic properties. Future research in this area could significantly accelerate the exploration of the therapeutic potential of the diketomorpholine scaffold.

Future Research Directions and Translational Perspectives in Chemical Biology

Comprehensive Elucidation of Biosynthetic Gene Clusters and Pathways

A fundamental avenue of future research lies in the complete identification and characterization of the biosynthetic gene cluster (BGC) responsible for Shornephine A production. While the producing organism, Aspergillus sp. (strain CMB-M81F), has been identified, the specific enzymatic machinery that assembles this complex molecule remains unknown. acs.org

Future work should focus on sequencing the genome of this marine-derived fungus and utilizing bioinformatics tools like antiSMASH to identify putative BGCs. jmicrobiol.or.kru-tokyo.ac.jp Genes encoding nonribosomal peptide synthetases (NRPSs) and polyketide synthases (PKSs) will be of particular interest, as these are commonly involved in the biosynthesis of similar alkaloid structures. researchgate.netmdpi.com Recent advances in identifying the first DKM biosynthetic pathway for acu-dioxomorpholine using a fungal artificial chromosome and metabolomic scoring (FAC-MS) platform provide a clear methodological precedent. nih.govresearchgate.net This approach, which involves heterologous expression of entire gene clusters, could be leveraged to definitively link a BGC to this compound production. nih.gov

Elucidating the pathway will not only provide profound insights into the novel enzymatic reactions that form the DKM core and its intricate fused ring system but also enable bioengineering efforts to produce novel analogs.

Development of Efficient and Stereoselective Total Synthesis Routes for Complex Diketomorpholines

The structural complexity of this compound, with its fused tetracyclic system and multiple stereocenters, presents a formidable challenge for synthetic chemists. acs.org While general methods for the synthesis of simple DKM rings exist, efficient and stereoselective routes to complex, fused systems like this compound are undeveloped. acs.org

Future synthetic strategies should aim to address this gap. The total synthesis of related DKM alkaloids, such as 9-deoxy-PF1233 A and B, was achieved through an intramolecular epoxide opening, a strategy that could be adapted for this compound. acs.org Developing novel methodologies for the stereocontrolled construction of the core DKM scaffold fused to the indole (B1671886) system is a critical goal. Approaches could include asymmetric catalysis, organocatalysis, or advanced cyclization reactions to control the formation of the multiple chiral centers. nih.gov Success in this area would not only confirm the structure of this compound but also provide access to significant quantities of the natural product and its designed analogs for extensive biological evaluation. acs.org

Exploration of Undiscovered Biological Targets and Mechanisms of Action

The currently known biological activity of this compound is its role as a non-cytotoxic inhibitor of P-glycoprotein (P-gp), a key transporter involved in multidrug resistance (MDR) in cancer cells. acs.org This activity itself warrants deeper investigation into the precise mechanism of inhibition—whether it is competitive, non-competitive, or allosteric—and its interaction with the P-gp transporter. scielo.brmdpi.com

However, the full biological potential of this compound is likely not limited to P-gp modulation. A significant future direction is the exploration of undiscovered biological targets. researchgate.netrsc.org The unique indole alkaloid scaffold may interact with a variety of proteins. researchgate.netnih.govnrfhh.com Unbiased screening approaches, such as phenotypic screening against diverse cell lines and disease models, followed by target deconvolution using chemoproteomics, could reveal novel mechanisms of action. Given its structural relation to other complex indole alkaloids, exploring its effects on neurological targets, inflammatory pathways, or other cellular signaling cascades could be particularly fruitful. nih.gov The lack of general cytotoxicity suggests a specific mode of action, making it an excellent candidate for discovering novel and potentially more selective therapeutic targets. acs.org

Potential for Scaffold Diversification and Library Synthesis for Chemical Probe Development

The stable and structurally complex scaffold of this compound is an ideal starting point for generating a library of chemical probes to explore biological systems. nih.govnih.govchemicalprobes.org Research has shown that the core DKM ring, which can be unstable, is stabilized in this compound by N-alkylation within its fused structure. acs.org This inherent stability is a crucial feature for developing derivatives.

Future work should focus on scaffold diversification through several modern synthetic strategies:

Late-Stage Functionalization: Applying C-H activation and other late-stage modification techniques to the this compound core would allow for the rapid generation of analogs with diverse functional groups.

Diverted Total Synthesis: Intercepting intermediates from a total synthesis route would enable the creation of a wide range of structurally related compounds that deviate from the natural product itself.

Biocatalysis: Utilizing enzymes from the elucidated biosynthetic pathway or other sources could introduce specific modifications that are difficult to achieve through traditional chemistry.

By generating a library of this compound-based analogs, researchers can create potent and selective chemical probes. nih.gov These probes, along with inactive control compounds, would be invaluable tools for validating new biological targets, dissecting complex signaling pathways, and ultimately, developing new leads for therapeutic intervention. chemicalprobes.org

Q & A

Basic Research Questions

Q. What are the established methodologies for isolating and characterizing Shornephine A from natural sources?

- Methodological Answer : Isolation typically involves solvent extraction followed by chromatographic techniques (e.g., HPLC, TLC) and spectroscopic characterization (NMR, MS) . For purity validation, researchers should report retention times, solvent gradients, and spectral data (e.g., ¹H/¹³C NMR peaks, HRMS m/z values). Ensure protocols align with reproducibility standards, including control experiments for contamination .

Q. How can researchers design experiments to validate the structural identity of this compound?

- Methodological Answer : Use a combination of X-ray crystallography (for absolute configuration) and comparative spectral analysis against synthetic analogs. Include redundancy in data collection (e.g., multiple solvent systems for NMR) to address crystallographic ambiguities . For novel derivatives, computational modeling (DFT) may resolve conflicting spectral interpretations .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound’s bioactivity studies?

- Methodological Answer : Employ non-linear regression models (e.g., sigmoidal curves for IC₅₀ calculations) with appropriate error propagation methods. Report confidence intervals and p-values using tools like GraphPad Prism or R. For reproducibility, pre-register analysis plans to avoid post hoc bias .

Advanced Research Questions

Q. How can conflicting pharmacological data on this compound’s mechanism of action be resolved?

- Methodological Answer : Conduct systematic reviews to aggregate preclinical data, followed by meta-analyses to identify heterogeneity sources (e.g., cell line variability, assay conditions) . Validate hypotheses using orthogonal assays (e.g., CRISPR knockouts for target validation) and publish negative results to reduce publication bias .

Q. What strategies optimize this compound’s stability in in vivo models?

- Methodological Answer : Perform stability assays under physiological conditions (pH 7.4, 37°C) with LC-MS monitoring. For metabolic stability, use liver microsome assays and identify degradation products via tandem MS. Consider prodrug formulations or nano-encapsulation to enhance bioavailability .

Q. How should researchers address discrepancies in this compound’s reported cytotoxicity thresholds across studies?

- Methodological Answer : Standardize assay conditions (e.g., cell passage number, serum concentration) and include reference compounds (e.g., doxorubicin) as internal controls. Use Bland-Altman plots to quantify inter-lab variability and report raw data in supplementary materials .

Data Contradiction and Replication

Q. What steps ensure replicability of this compound’s synthetic pathways?

- Methodological Answer : Document reaction parameters (temperature, catalyst loading, solvent ratios) in machine-readable formats (e.g., Chemotion ELN). Share characterization data (e.g., NMR spectra, crystal structures) in public repositories like Zenodo . For multi-step syntheses, validate intermediates via independent labs .

Q. How can researchers mitigate bias in this compound’s preclinical efficacy studies?

- Methodological Answer : Implement blinded scoring for histological/imaging data and use randomization in animal group assignments. Adhere to ARRIVE guidelines for in vivo studies and pre-register protocols on platforms like Open Science Framework .

Key Guidelines

- Experimental Design : Follow CONSORT for in vivo studies and FAIR principles for data sharing .

- Data Reporting : Include raw spectra, statistical code, and negative results in supplementary materials .

- Ethical Compliance : Obtain IRB approval for studies involving human-derived samples and cite original synthesis protocols to avoid plagiarism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.